![molecular formula C11H7ClN2O B1453992 4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile CAS No. 1094318-26-9](/img/structure/B1453992.png)

4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile

Overview

Description

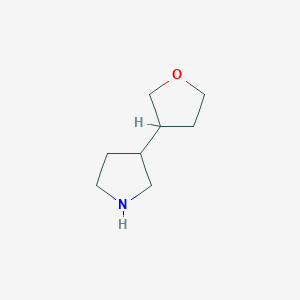

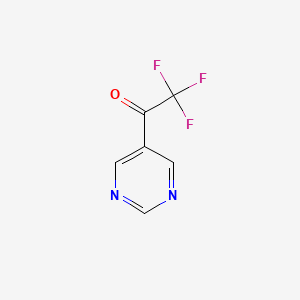

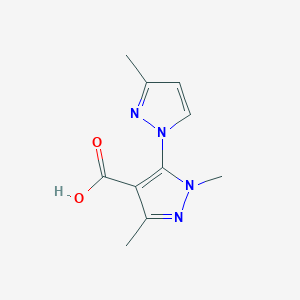

“4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile” is a chemical compound with the CAS Number 1094318-26-9 . It has a molecular weight of 218.64 . The IUPAC name for this compound is 4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile .

Molecular Structure Analysis

The InChI code for “4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile” is 1S/C11H7ClN2O/c12-5-11-14-7-10 (15-11)9-3-1-8 (6-13)2-4-9/h1-4,7H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The molecular weight of “4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile” is 218.64 .Scientific Research Applications

Synthesis of Anticancer Compounds

The development of new compounds with anticancer properties is a critical area of research. Derivatives of 1,2,4-triazole, which are obtained through the action of corresponding chloronitriles, have shown significant promise due to their antifungal, antidepressant, and notably anticancer properties. The synthesis of new compounds through this method aims at obtaining structures with potential pharmacological activities, highlighting the importance of chloromethylated oxazoles in medicinal chemistry (А. Rud, A. Kaplaushenko, & Yu. M. Kucheryavyi, 2016).

Methodological Improvements in Synthesis

Improving the synthesis methods of certain compounds is essential for cost-effective and efficient production. The use of 4-(chloromethyl) benzonitrile as a cheaper alternative to 4-(bromomethyl) benzonitrile in the synthesis of 4-[1,2,4] triazol-1-ylmethyl-benzonitrile showcases the strategic importance of substituting raw materials for better economic viability and efficiency in chemical synthesis (Zeng Yan-xia, 2009).

Atom-Economic Approach to Heterocycles

The atom-economic synthesis of various heterocycles, such as 4H-pyrrolo[2,3-d]oxazoles, is fundamental for developing compounds with minimized waste. The thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, prepared by catalyzed reactions involving substituted acetonitriles and benzonitriles, exemplifies innovative approaches to creating complex structures with potential for diverse applications, from materials science to pharmacology (Timur O Zanakhov et al., 2021).

Antimicrobial Compound Synthesis

The synthesis of novel antimicrobial compounds is another vital application. Transforming chlorosalicylaldehyde into oximes and subsequently into key intermediates like 5-chloro-2-hydroxy-benzonitrile for the creation of benzofuran derivatives underscores the compound's role in generating new antimicrobials. These efforts highlight the ongoing search for new treatments against bacterial and fungal infections, contributing to the broader field of public health and infectious disease control (Mahesh K. Kumar et al., 2022).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed or if inhaled . It is advised to use this compound only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention .

properties

IUPAC Name |

4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-5-11-14-7-10(15-11)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIHTYRPTAJGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)

amine](/img/structure/B1453915.png)

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)

amine](/img/structure/B1453917.png)

![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)